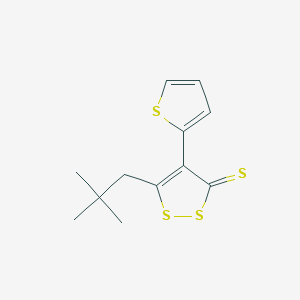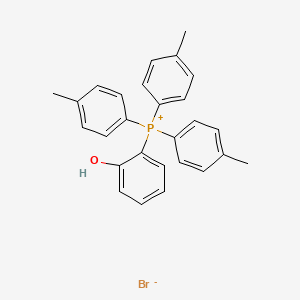
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is a chemical compound with the molecular formula C27H26BrOP It is a phosphonium salt that features a central phosphorus atom bonded to three 4-methylphenyl groups and one 2-hydroxyphenyl group, with a bromide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 2-bromophenol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The mixture is heated to facilitate the formation of the phosphonium salt, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学研究应用
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which (2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate .
相似化合物的比较
Similar Compounds
Tris(hydroxymethyl)phosphine: A related compound with three hydroxymethyl groups attached to the phosphorus atom.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine compound with three 2,4,6-trimethoxyphenyl groups.
Uniqueness
(2-Hydroxyphenyl)tris(4-methylphenyl)phosphanium bromide is unique due to the presence of both hydroxy and methyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity compared to other phosphine compounds .
属性
CAS 编号 |
844468-45-7 |
|---|---|
分子式 |
C27H26BrOP |
分子量 |
477.4 g/mol |
IUPAC 名称 |
(2-hydroxyphenyl)-tris(4-methylphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25OP.BrH/c1-20-8-14-23(15-9-20)29(24-16-10-21(2)11-17-24,25-18-12-22(3)13-19-25)27-7-5-4-6-26(27)28;/h4-19H,1-3H3;1H |
InChI 键 |
GBTONTWQLWWSPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=CC=C4O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
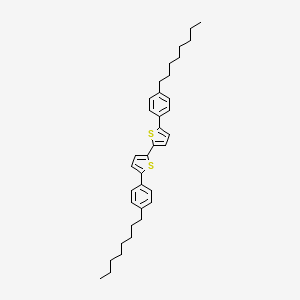
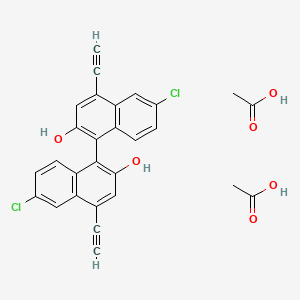
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
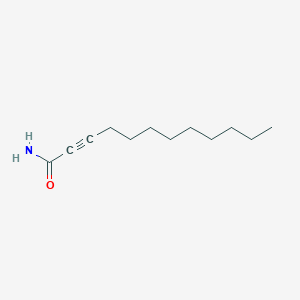
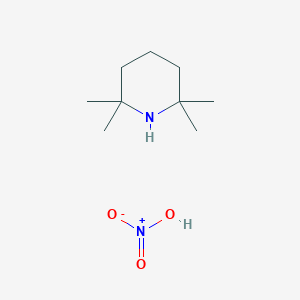
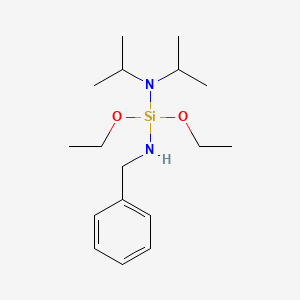
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
